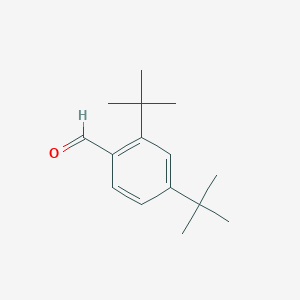
2,4-Di-tert-butylbenzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Di-tert-butylbenzaldehyde is an organic compound with the molecular formula C15H22O. It is a derivative of benzaldehyde, where two tert-butyl groups are attached to the benzene ring at the 2 and 4 positions. This compound is known for its use in various chemical syntheses and industrial applications due to its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2,4-Di-tert-butylbenzaldehyde can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation of benzaldehyde with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the Friedel-Crafts alkylation process, including precise control of temperature, pressure, and reactant concentrations.
Analyse Chemischer Reaktionen
Types of Reactions: 2,4-Di-tert-butylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2,4-Di-tert-butylbenzoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield 2,4-Di-tert-butylbenzyl alcohol, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur, where the tert-butyl groups influence the reactivity and orientation of the substituents on the benzene ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Various electrophiles such as halogens, nitrating agents, or sulfonating agents under controlled conditions.
Major Products:
Oxidation: 2,4-Di-tert-butylbenzoic acid.
Reduction: 2,4-Di-tert-butylbenzyl alcohol.
Substitution: Depending on the electrophile, products can include halogenated, nitrated, or sulfonated derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
2,4-Di-tert-butylbenzaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of compounds with therapeutic properties.
Industry: It is used in the production of fragrances, dyes, and other specialty chemicals due to its stability and reactivity.
Wirkmechanismus
The mechanism by which 2,4-Di-tert-butylbenzaldehyde exerts its effects depends on the specific reaction or application. For example, in biological systems, it may interact with cellular components such as enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved can vary, but studies have shown that it can disrupt cell membranes and interfere with metabolic pathways, leading to antimicrobial effects.
Vergleich Mit ähnlichen Verbindungen
4-tert-Butylbenzaldehyde: Similar in structure but with only one tert-butyl group at the 4 position.
2,6-Di-tert-butylbenzaldehyde: Another derivative with tert-butyl groups at the 2 and 6 positions.
2,4-Di-tert-butylphenol: A related compound where the aldehyde group is replaced with a hydroxyl group.
Uniqueness: 2,4-Di-tert-butylbenzaldehyde is unique due to the specific positioning of the tert-butyl groups, which influence its reactivity and stability. This makes it particularly useful in certain synthetic applications where steric hindrance and electronic effects play a crucial role.
Eigenschaften
Molekularformel |
C15H22O |
|---|---|
Molekulargewicht |
218.33 g/mol |
IUPAC-Name |
2,4-ditert-butylbenzaldehyde |
InChI |
InChI=1S/C15H22O/c1-14(2,3)12-8-7-11(10-16)13(9-12)15(4,5)6/h7-10H,1-6H3 |
InChI-Schlüssel |
GXQFPCHENGNAQB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC(=C(C=C1)C=O)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


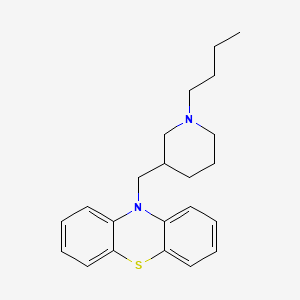

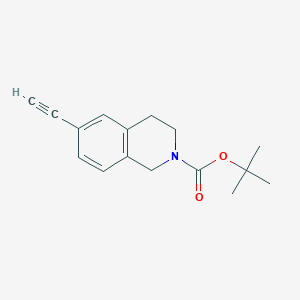
![2-[(1,3-Benzothiazol-2-yl)amino]ethane-1-thiol](/img/structure/B13936269.png)
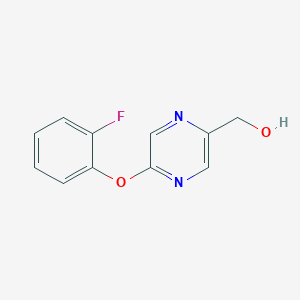
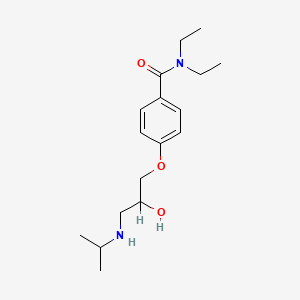
![1,2-Propanediamine, N1,2-dimethyl-N1-[2-(methylamino)ethyl]-](/img/structure/B13936291.png)

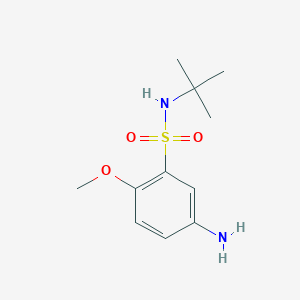
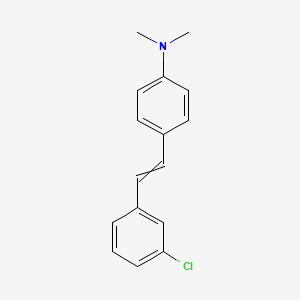
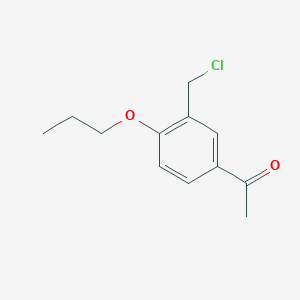
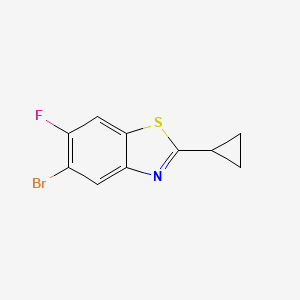

![tert-Butyl ((2,3-dihydropyrazolo[5,1-b]oxazol-3-yl)methyl)carbamate](/img/structure/B13936359.png)
